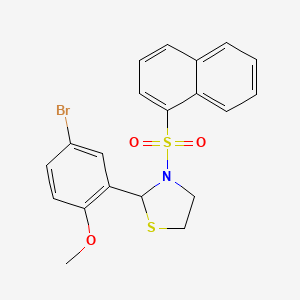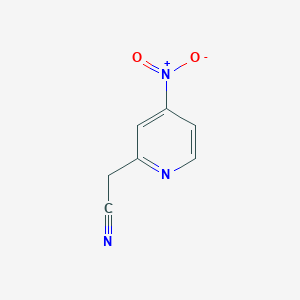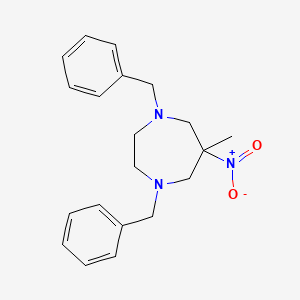![molecular formula C20H17NO3S B14236484 3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one CAS No. 537677-89-7](/img/structure/B14236484.png)
3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one is a complex organic compound that combines the structural features of thiazolidine and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with thiazolidine-2-thione to form 2-(4-methylphenyl)-1,3-thiazolidine. This intermediate is then reacted with chromen-2-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazolidine ring and chromenone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors, leading to its biological effects. For instance, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylphenyl)-1,3-thiazolidine-4-one
- 3-Phenyl-1,3-thiazolidine-2,4-dione
- 4-Methyl-2-oxo-2H-chromen-7-yl derivatives
Uniqueness
What sets 3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one apart from similar compounds is its unique combination of the thiazolidine and chromenone moieties. This structural feature contributes to its diverse biological activities and makes it a valuable compound for further research and development .
Propiedades
Número CAS |
537677-89-7 |
|---|---|
Fórmula molecular |
C20H17NO3S |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
3-[2-(4-methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
InChI |
InChI=1S/C20H17NO3S/c1-13-6-8-14(9-7-13)19-21(10-11-25-19)18(22)16-12-15-4-2-3-5-17(15)24-20(16)23/h2-9,12,19H,10-11H2,1H3 |
Clave InChI |
KIUIBTNIQKQCNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)


![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)
![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)


![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)



![Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester](/img/structure/B14236462.png)


